molecular formula C11H16N2O2 B8185805 (R)-Pyridin-4-yl-glycine tert-butyl ester

(R)-Pyridin-4-yl-glycine tert-butyl ester

Cat. No.: B8185805
M. Wt: 208.26 g/mol
InChI Key: TWWJJUHZTPNNBP-SECBINFHSA-N
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Description

®-Pyridin-4-yl-glycine tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring, a glycine moiety, and a tert-butyl ester group, which collectively contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of ®-Pyridin-4-yl-glycine with tert-butanol. One efficient method for preparing tert-butyl esters involves the use of tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems, which offer a more sustainable and efficient process compared to traditional batch methods . Additionally, boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can catalyze the esterification of Nα-protected amino acids with tert-butanol .

Industrial Production Methods

Industrial production of ®-Pyridin-4-yl-glycine tert-butyl ester may employ large-scale esterification processes, leveraging continuous flow reactors for enhanced efficiency and scalability. These methods ensure consistent product quality and yield, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-Pyridin-4-yl-glycine tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine ring or glycine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

®-Pyridin-4-yl-glycine tert-butyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ®-Pyridin-4-yl-glycine tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the glycine moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity for its targets, modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Pyridin-4-yl-glycine tert-butyl ester is unique due to its combination of a pyridine ring and glycine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other tert-butyl esters.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-pyridin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJJUHZTPNNBP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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